molecular formula C19H21N5O2S B2563368 2-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide CAS No. 894042-92-3

2-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2563368
CAS No.: 894042-92-3
M. Wt: 383.47
InChI Key: PZIJFLXCERPLPR-UHFFFAOYSA-N
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Description

This compound is a triazolo[4,3-b]pyridazine derivative featuring a 4-methylphenyl substituent at position 6, a sulfanyl group at position 3 linked to an acetamide moiety, and an oxolan-2-ylmethyl group on the acetamide nitrogen. Its molecular formula, inferred from structural analysis, is likely C₂₀H₂₂N₆O₂S, with a molecular weight of approximately 434.5 g/mol (exact data unavailable in provided evidence).

Properties

IUPAC Name

2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-13-4-6-14(7-5-13)16-8-9-17-21-22-19(24(17)23-16)27-12-18(25)20-11-15-3-2-10-26-15/h4-9,15H,2-3,10-12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIJFLXCERPLPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NCC4CCCO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide typically involves multiple steps. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyridazine core . The reaction conditions are optimized to achieve high yields and purity. Industrial production methods may involve scaling up this process and optimizing reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of various derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

This compound features a unique structure characterized by a triazolo-pyridazine core linked to a sulfanyl group and an oxolane moiety. Its molecular formula is C21H26N5O2SC_{21}H_{26}N_5O_2S, with a molar mass of approximately 373.41 g/mol. The structural complexity allows for diverse chemical reactivity, making it a valuable building block in organic synthesis.

Chemistry

  • Building Block in Organic Synthesis : The compound serves as an essential intermediate in the synthesis of more complex molecules. Its unique functional groups can undergo various reactions such as nucleophilic substitutions, facilitating the creation of diverse derivatives.
  • Reagent in Synthetic Protocols : It is utilized in reactions aimed at developing novel chemical entities, particularly in the synthesis of pharmaceuticals and agrochemicals.

Medicine

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits promising anticancer properties. For instance, research has demonstrated its ability to inhibit cell growth in various cancer cell lines, including SNB-19 and OVCAR-8, with growth inhibition percentages exceeding 85% in certain cases .
  • Antimicrobial Properties : The compound has been investigated for its antimicrobial effects against various pathogens. Its mechanism likely involves disrupting microbial cell function or inhibiting essential enzymes.
  • Anti-inflammatory Effects : In silico studies suggest potential as an inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in inflammatory pathways. This positions the compound as a candidate for developing anti-inflammatory drugs .

Industry

  • Material Science : The unique properties of this compound allow it to be explored in the development of new materials, such as polymers with specific thermal or mechanical properties. Its incorporation into polymer matrices could enhance material performance.
  • Coatings and Additives : Given its chemical stability and reactivity, it can be used in formulating coatings that require specific protective or functional characteristics.

Case Study 1: Anticancer Research

A study published in ACS Omega highlighted the synthesis of derivatives based on the triazolopyridazine framework, including the target compound. These derivatives were subjected to cytotoxicity assays against multiple cancer cell lines, revealing significant anticancer activity attributed to the structural features of the triazolo-pyridazine scaffold .

Case Study 2: Antimicrobial Evaluation

Research conducted on related compounds indicated that modifications on the triazolo-pyridazine core could enhance antimicrobial efficacy against resistant strains of bacteria. The sulfanyl group was identified as crucial for activity due to its role in interacting with bacterial enzymes .

Data Summary Table

Application AreaSpecific UseObservations
ChemistryBuilding BlockKey intermediate for synthesizing complex molecules
MedicineAnticancerSignificant growth inhibition observed in cancer cell lines
AntimicrobialEffective against various pathogens
Anti-inflammatoryPotential inhibitor of 5-lipoxygenase
IndustryMaterial ScienceDevelopment of advanced polymers
CoatingsEnhanced protective characteristics

Mechanism of Action

The mechanism of action of 2-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Core Structure Substituent at Position 3 Substituent at Position 6 Acetamide Side Chain Molecular Formula Molecular Weight (g/mol)
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine Sulfanyl (-S-) 4-Methylphenyl N-(Oxolan-2-ylmethyl) C₂₀H₂₂N₆O₂S* ~434.5*
N-(4-Acetamidophenyl)-2-{[3-(4-Chlorophenyl)[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl]Sulfanyl}Acetamide Same Sulfanyl 4-Chlorophenyl N-(4-Acetamidophenyl) C₂₁H₁₇ClN₆O₂S 452.92
2-[[3-(4-Methoxyphenyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl]Oxy]Ethanamine Same Oxy (-O-) 4-Methoxyphenyl Ethanamine C₁₄H₁₅N₅O₂ 285.30

Key Observations :

  • Electron-Withdrawing vs.
  • Linker Group : The sulfanyl (-S-) linker in the target compound and is less polar than the oxy (-O-) group in , which could influence solubility and oxidative metabolism .

Pharmacological and Toxicological Profiles

Table 2: Activity and Hazard Comparisons

Compound Reported Activity Toxicity (GHS Classification)
Target Compound No direct data Unreported
Compound Unreported Unreported
2-[[3-(4-Methoxyphenyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl]Oxy]Ethanamine Laboratory chemical Acute toxicity (oral), skin/eye irritation, respiratory irritation
2-((4-Amino-5-(Furan-2-yl)-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamides Anti-exudative activity in rats Unreported

Key Insights :

  • The methoxy-substituted compound exhibits significant acute toxicity, suggesting that substituent polarity and metabolic pathways (e.g., demethylation) may influence safety profiles.
  • Triazole-thioacetamide derivatives in demonstrate anti-exudative effects, implying that the sulfanyl-acetamide motif in the target compound could share similar biological targets, such as inflammation-modulating enzymes .

Biological Activity

The compound 2-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a complex organic molecule exhibiting significant biological activity. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄OS
  • Molecular Weight : 342.43 g/mol
  • CAS Number : 1775354-28-3

Structural Characteristics

The compound features a triazole ring fused with a pyridazine moiety, which is known for its diverse biological activities. The presence of the sulfanyl group and the oxolan moiety enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the triazole scaffold exhibit notable antimicrobial properties. For example, studies have demonstrated that derivatives of 1,2,4-triazoles show effective antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for related compounds have been reported as low as 0.125 μg/mL against these bacteria .

Anticancer Potential

The anticancer activity of similar triazole derivatives has been extensively studied. For instance:

  • Mechanism of Action : Compounds like H12 have shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins involved in cell proliferation and survival .
  • Cell Line Studies : Compounds have been tested on various cancer cell lines, displaying IC₅₀ values in the low micromolar range. For example, certain derivatives inhibited MCF-7 breast cancer cells with an IC₅₀ of 3.91 μM .

Anti-inflammatory Effects

Triazole-containing compounds have also been evaluated for their anti-inflammatory properties. The modulation of inflammatory mediators through inhibition of specific pathways suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is closely linked to their structural features. Modifications to the triazole or adjacent groups can significantly impact their potency and selectivity. For instance, substituents on the phenyl ring can enhance binding affinity to target enzymes or receptors .

Study 1: Antibacterial Activity Evaluation

A recent study evaluated a series of triazolo-pyridazine derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the sulfanyl group improved antimicrobial efficacy, with some compounds exhibiting up to 16 times greater potency than standard antibiotics like ampicillin .

Study 2: Anticancer Activity in vitro

In vitro assays were conducted on various cancer cell lines to assess the cytotoxic effects of the compound. The results revealed that compounds with specific substitutions on the triazole ring induced apoptosis and cell cycle arrest in MGC-803 cells, highlighting their potential as anticancer agents .

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